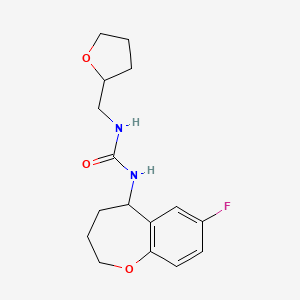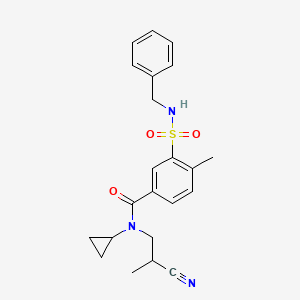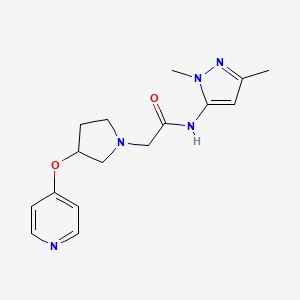
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzoxepin family and has a unique chemical structure that makes it an attractive target for researchers.
Mecanismo De Acción
The mechanism of action of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the serotonin and dopamine systems. In cancer cells, this compound has been shown to inhibit the activity of several key enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea have been studied in several in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the growth of cancer cells and modulate the activity of several neurotransmitter systems in the brain. In vivo studies have shown that this compound can reduce depressive and anxiety-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea in lab experiments include its unique chemical structure, which makes it an attractive target for drug discovery, and its potential applications in several areas of scientific research. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For research on 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea include further studies to elucidate its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other areas of scientific research, such as immunology and infectious diseases. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the synthesis of the benzoxepin ring system, which is achieved by cyclization of a substituted phenol with an aldehyde. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, protection, and deprotection, to yield the final product.
Aplicaciones Científicas De Investigación
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders. In cancer biology, this compound has been studied for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of several types of cancer cells.
Propiedades
IUPAC Name |
1-(7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c17-11-5-6-15-13(9-11)14(4-2-8-22-15)19-16(20)18-10-12-3-1-7-21-12/h5-6,9,12,14H,1-4,7-8,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKPFBLDDSGTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCCOC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)


![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)
![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)